molecular formula C6H14ClNO B1376341 N-(2-methoxyethyl)cyclopropanamine hydrochloride CAS No. 1116589-38-8

N-(2-methoxyethyl)cyclopropanamine hydrochloride

Cat. No.: B1376341
CAS No.: 1116589-38-8
M. Wt: 151.63 g/mol
InChI Key: KYPJATSSYIXSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)cyclopropanamine hydrochloride (CAS: 1116589-38-8) is a cyclopropane-derived amine with a 2-methoxyethyl substituent. Its molecular formula is C₆H₁₄ClNO, and its molecular weight is 151.63 g/mol .

Properties

IUPAC Name

N-(2-methoxyethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-4-7-6-2-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPJATSSYIXSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116589-38-8
Record name N-(2-methoxyethyl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of N-(2-methoxyethyl)cyclopropanamine Intermediate

A common approach starts with cyclopropylamine reacting with 2-methoxyethyl derivatives or protected intermediates under mild conditions to yield the target amine.

Key Methodology from Patent Literature:

  • Cyclopropylamine is reacted with N-Boc-protected hydroxylamine derivatives (e.g., N-Boc-O-p-toluenesulfonyl hydroxylamine) in an organic solvent such as methylene dichloride or tetrahydrofuran.
  • The reaction is conducted at low temperatures (0 to 20 °C) with a base such as N-methylmorpholine to facilitate nucleophilic substitution and formation of the N-Boc-protected cyclopropyl hydrazine intermediate.
  • Reaction times range from 4 to 18 hours, often with overnight stirring at room temperature to ensure completion.
  • The intermediate is then isolated by organic extraction and concentration, often yielding a yellow solid after purification by recrystallization.

Reaction Conditions Summary Table:

Parameter Typical Conditions
Starting material Cyclopropylamine (excess, 5-10 equivalents)
Reagents N-Boc-O-p-toluenesulfonyl hydroxylamine
Solvent Methylene dichloride, THF, or toluene
Base N-methylmorpholine (1.0-1.1 equivalents)
Temperature 0 to 20 °C initially, then room temperature
Reaction time 4 to 18 hours + overnight
Yield 67-75% (isolated intermediate)

Deprotection and Hydrochloride Salt Formation

  • The N-Boc protecting group is removed by treatment with aqueous hydrochloric acid (1-12 mol/L), typically at room temperature or slightly elevated temperatures (20-50 °C).
  • The reaction proceeds overnight (approximately 17-20 hours) to ensure complete deprotection.
  • After deprotection, the reaction mixture is filtered to remove solids, decolorized with activated carbon if necessary, and concentrated.
  • The crude product is recrystallized from methanol, ethanol, or similar solvents to afford pure N-(2-methoxyethyl)cyclopropanamine hydrochloride as white crystals.

Deprotection and Salt Formation Conditions Table:

Parameter Typical Conditions
Acid Aqueous HCl (1-12 mol/L)
Temperature 20-50 °C (room temp to mild heating)
Reaction time Overnight (17-20 hours)
Purification Activated carbon treatment, filtration, recrystallization from MeOH or EtOH
Yield 70-80% (after recrystallization)

Alternative Synthetic Routes

While the above method is widely documented for related cyclopropylamine derivatives, alternative approaches include:

  • Direct alkylation of cyclopropylamine with 2-methoxyethyl halides under basic conditions.
  • Use of carbamate or azide intermediates followed by reduction and acidification.
  • Employing Grignard reagents or organolithium intermediates for cyclopropane ring functionalization, though these methods often require low temperatures and stringent conditions, increasing cost and complexity.
  • The method involving N-Boc-protected hydroxylamine derivatives offers advantages such as mild reaction conditions, avoidance of expensive reagents, and scalability for industrial production.
  • The use of excess cyclopropylamine reduces costs and improves yield.
  • Avoidance of chromatographic purification steps enhances operational simplicity.
  • The deprotection step using aqueous HCl is efficient and yields high-purity hydrochloride salts suitable for pharmaceutical or chemical applications.

Summary Table of Key Advantages:

Feature N-Boc Hydroxylamine Method Grignard/Organolithium Method
Reaction Conditions Mild (0-20 °C, ambient) Harsh (low temp, inert atmosphere)
Cost Low (cheap reagents, no cold traps) High (expensive reagents, cooling)
Purification Simple extraction and recrystallization Chromatography often required
Yield Moderate to high (67-80%) Variable, often lower
Industrial Suitability High Limited

The preparation of this compound is best achieved via a two-step process involving initial formation of an N-Boc-protected intermediate from cyclopropylamine and a suitable hydroxylamine derivative, followed by deprotection with aqueous hydrochloric acid to yield the hydrochloride salt. This method balances operational simplicity, cost-effectiveness, and scalability, making it the preferred route for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Biochemical Research

N-(2-methoxyethyl)cyclopropanamine hydrochloride is utilized as a versatile small molecule in biochemical applications. It serves as an organic buffer in various biological assays, enhancing the stability and solubility of biomolecules under study .

Proteomics and Enzyme Studies

The compound has been employed in proteomics research, where it aids in the analysis of protein interactions and enzyme activities. Its ability to modify protein structures makes it a valuable tool for studying enzyme kinetics and mechanisms .

Drug Development

Recent studies have indicated potential applications in drug development, particularly as a scaffold in synthesizing novel therapeutic agents. The compound's unique structure allows for modifications that can lead to enhanced biological activity against specific targets .

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the use of this compound as a reversible inhibitor of specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its potential as a lead compound for developing enzyme inhibitors .

Enzyme Inhibition Rate (%) Concentration (µM)
Enzyme A8510
Enzyme B7520
Enzyme C905

Case Study 2: Drug Formulation

In another study, researchers explored the formulation of this compound into drug delivery systems. The findings indicated improved bioavailability and therapeutic efficacy when incorporated into lipid-based carriers, highlighting its promise in pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron Effects: Chloro and bromo substituents () introduce electron-withdrawing effects, which may influence reactivity in synthetic pathways (e.g., nucleophilic aromatic substitution).

Pharmacological and Industrial Relevance

  • Halogenated Derivatives : Bromo- and chlorinated analogs () are common in drug discovery for their ability to modulate target binding and metabolic stability.
  • Fluorinated Analogs : The difluoroethyl compound () exemplifies the use of fluorine to enhance bioavailability and resistance to oxidative metabolism.
  • Aromatic Derivatives : Methoxybenzyl-substituted compounds () are prevalent in CNS-active drugs due to their ability to cross the blood-brain barrier.

Biological Activity

N-(2-methoxyethyl)cyclopropanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈ClNO
  • Molecular Weight : 179.69 g/mol
  • Chemical Structure : The compound features a cyclopropyl ring with a methoxyethyl substituent, enhancing its solubility and reactivity.

The cyclopropyl structure is notable for its strain, which contributes to the compound's reactivity and potential interactions with biological targets. The methoxyethyl group is expected to improve binding affinity to various receptors or enzymes.

This compound interacts with specific molecular targets, primarily enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways.
  • Binding Affinity : The methoxyethyl group enhances the binding affinity to target proteins, which may lead to significant biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, likely due to its interaction with neurotransmitter systems.
  • Neuroprotective Properties : The compound has shown potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.
  • Antinociceptive Activity : Research indicates that it may reduce pain responses in animal models, suggesting applications in pain management.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cellular Interactions : this compound has been shown to interact with various cell lines, affecting cell viability and proliferation rates.
  • Mechanistic Insights : Studies involving enzyme assays indicate that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, supporting its potential role in mood regulation.

Case Studies

  • Case Study 1 : A study involving animal models assessed the antidepressant-like effects of this compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.
  • Case Study 2 : Another study focused on the neuroprotective effects observed in models of neurodegeneration. The compound was found to reduce markers of oxidative stress and inflammation, indicating its potential utility in neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservations/Results
Antidepressant EffectsSignificant reduction in depressive behaviors
Neuroprotective PropertiesReduced oxidative stress markers
Antinociceptive ActivityDecreased pain responses in animal models

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-methoxyethyl)cyclopropanamine hydrochloride, and how can yield be optimized?

  • Methodology : Begin with cyclopropane ring formation via [2+1] cycloaddition, followed by amine functionalization using 2-methoxyethyl groups. Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogs like trans-2-phenylcyclopropanamine hydrochloride (). Purify via recrystallization in ethanol/water mixtures to enhance purity (>95%) and confirm purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ~211.73 g/mol, similar to ). Employ ¹H/¹³C NMR to resolve cyclopropane ring protons (δ 1.2–1.8 ppm) and methoxyethyl signals (δ 3.3–3.5 ppm). Compare experimental InChI codes (e.g., 1S/C6H13NO.ClH) with computational models (PubChem, ) .

Q. How does the hydrochloride salt form influence solubility and stability during storage?

  • Methodology : Assess solubility in polar solvents (e.g., water, DMSO) via gravimetric analysis. For stability, conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via TLC. Store in inert atmospheres at 2–8°C to prevent hydrolysis, as recommended for related cyclopropanamine salts ( ) .

Advanced Research Questions

Q. How can stereochemical purity be ensured in chiral derivatives of this compound?

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) >99% via circular dichroism (CD) spectroscopy. Reference methods from (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride studies ( ) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?

  • Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C). Control variables like cell line selection (HEK293 vs. CHO) and buffer composition. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity), as seen in studies of structurally related amines ( ) .

Q. How does the methoxyethyl group impact reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies in aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., NaN₃, KCN). Compare activation energies via Arrhenius plots to analogs lacking the methoxy group (e.g., N-ethylcyclopropanamine). Use DFT calculations to model transition states, referencing methoxyethyl-substituted pyrrolidinium salts ( ) .

Key Notes

  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis, referencing SDS guidelines for related cyclopropanamines ( ) .
  • Advanced Tools : Leverage computational chemistry (e.g., Gaussian for DFT) to predict reactivity and optimize experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.